molecular formula C37H31NO2 B15167230 4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid CAS No. 648908-09-2

4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid

Cat. No.: B15167230
CAS No.: 648908-09-2
M. Wt: 521.6 g/mol
InChI Key: UZCYGTFOAXIOHT-UHFFFAOYSA-N
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Description

4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a benzoic acid moiety linked to a bis(9,9-dimethyl-9H-fluoren-2-yl)amino group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scalable and chromatography-free synthesis techniques to ensure high yield and purity. These methods often include optimized reaction conditions and the use of efficient catalysts to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .

Scientific Research Applications

4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various photophysical and photochemical processes, making it effective in applications like solar cells and fluorescent probes . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid stands out due to its combination of the bis(9,9-dimethyl-9H-fluoren-2-yl)amino group and the benzoic acid moiety, which imparts unique chemical and physical properties. This combination enhances its applicability in various fields, including optoelectronics and biological imaging.

Properties

CAS No.

648908-09-2

Molecular Formula

C37H31NO2

Molecular Weight

521.6 g/mol

IUPAC Name

4-[bis(9,9-dimethylfluoren-2-yl)amino]benzoic acid

InChI

InChI=1S/C37H31NO2/c1-36(2)31-11-7-5-9-27(31)29-19-17-25(21-33(29)36)38(24-15-13-23(14-16-24)35(39)40)26-18-20-30-28-10-6-8-12-32(28)37(3,4)34(30)22-26/h5-22H,1-4H3,(H,39,40)

InChI Key

UZCYGTFOAXIOHT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C(=O)O)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C

Origin of Product

United States

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